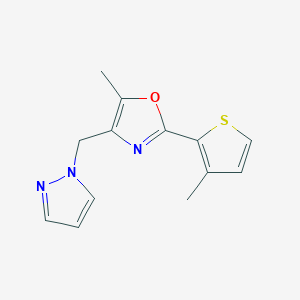![molecular formula C19H29N3O2 B5349459 N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5349459.png)
N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO). It has been extensively studied for its potential use in imaging and treating neuroinflammation, cancer, and other diseases.
作用機序
N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide binds to the translocator protein (TSPO), which is located on the outer mitochondrial membrane. TSPO is involved in the regulation of cholesterol transport, steroid synthesis, and apoptosis. This compound has been shown to modulate the activity of TSPO, leading to a reduction in neuroinflammation and tumor growth. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the regulation of immune cells and the modulation of mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In neuroinflammation, this compound has been shown to reduce the activation of microglia and the production of pro-inflammatory cytokines. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, this compound has been shown to modulate the activity of TSPO, leading to changes in cholesterol transport and steroid synthesis.
実験室実験の利点と制限
One of the main advantages of using N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide in lab experiments is its high selectivity for TSPO. This allows for precise targeting of specific cells and tissues. In addition, this compound has been shown to have low toxicity and high stability, making it suitable for long-term studies. However, one of the limitations of using this compound is its high cost and the complex synthesis process required to produce it.
将来の方向性
There are many future directions for the use of N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide in scientific research. One area of interest is the development of new imaging techniques using this compound to visualize neuroinflammation and other diseases. Another area of interest is the development of new drugs based on the structure of this compound for the treatment of cancer and other diseases. Finally, there is a need for further studies to better understand the mechanism of action of this compound and its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Conclusion:
This compound is a selective ligand for the translocator protein (TSPO) that has been extensively studied for its potential use in imaging and treating neuroinflammation, cancer, and other diseases. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been shown to have a number of biochemical and physiological effects, and its high selectivity for TSPO makes it suitable for precise targeting of specific cells and tissues. There are many future directions for the use of this compound in scientific research, including the development of new imaging techniques and drugs for the treatment of cancer and other diseases.
合成法
The synthesis of N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide involves a multistep process starting from 2-chloro-N-(1,1-dimethylpropyl)acetamide and 3-oxo-1-(2-phenylethyl)-2-piperazinecarboxylic acid. The reaction proceeds through a series of steps including amidation, cyclization, and reduction to yield the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
N-(1,1-dimethylpropyl)-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide has been extensively studied for its potential use in imaging and treating neuroinflammation, cancer, and other diseases. In neuroinflammation, this compound has been used as a radiotracer for positron emission tomography (PET) imaging to visualize activated microglia, which are immune cells in the brain. In cancer, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In addition, this compound has been studied for its potential use in treating other diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
N-(2-methylbutan-2-yl)-2-[3-oxo-1-(2-phenylethyl)piperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-4-19(2,3)21-17(23)14-16-18(24)20-11-13-22(16)12-10-15-8-6-5-7-9-15/h5-9,16H,4,10-14H2,1-3H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGAHEBMFPMCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)CC1C(=O)NCCN1CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5349381.png)
![2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid](/img/structure/B5349391.png)
![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5349396.png)
![ethyl 2-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B5349397.png)
![N-(2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5349410.png)
![4-ethyl-5-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5349413.png)
![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5349417.png)
![N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5349423.png)


![(3R*,4R*)-1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349441.png)
![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxopropan-2-ol](/img/structure/B5349448.png)

![8-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5349481.png)